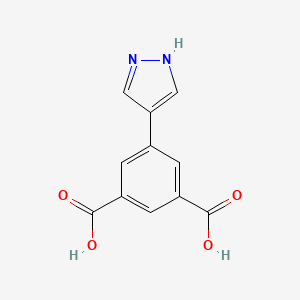

5-(1h-Pyrazol-4-yl)isophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

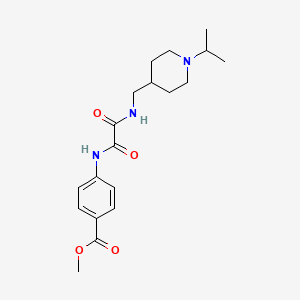

5-(1h-Pyrazol-4-yl)isophthalic acid is a chemical compound with the molecular formula C11H8N2O4 . It has a molecular weight of 232.19200 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 645.6±55.0 °C and its density is predicted to be 1.534±0.06 g/cm3 . The pKa value is predicted to be 3.39±0.10 .Scientific Research Applications

Synthesis and Characterization

- Polymeric Manganese and Zinc 5-Hydroxyisophthalates : The crystallization of 5-hydroxyisophthalic acid with divalent Mn or Mn/Zn and pyridine derivatives, including pyridine-2-(1H-pyrazol-3-yl), leads to the formation of solids with 1D co-ordinative chains connected by hydrogen bonds. These compounds exhibit interesting structural and magnetic properties (Plater et al., 2001).

Metal-Organic Frameworks and Gas Adsorption

- New Co(II) Metal–Organic Framework : A framework synthesized using a functional ligand related to 5-(1H-pyrazole-4-carboxamido)isophthalic acid demonstrated enhanced CO2 adsorption and separation performance, indicating potential applications in gas capture and environmental protection (Liu et al., 2016).

- Porous Metal Organic Framework with Tetrazole Functionalized Acid : A metal-organic framework synthesized using a ligand structurally related to 5-(1H-Tetrazol-1-yl)isophthalic acid showed good gas sorption capabilities for gases like N2, H2, O2, and CO2, suggesting its usefulness in gas separation or purification processes (Zhang et al., 2010).

Biological and Chemical Properties

- Biological Evaluation of Ni(II) and Co(II) Complexes : Novel complexes synthesized with ligands related to 4,5-bis(pyrazol-1-yl)phthalic acid showed significant inhibitory activity against cancer cell lines, suggesting potential applications in cancer therapy (Gao et al., 2017).

- Corrosion Inhibition for Mild Steel : Pyrazoline derivatives, structurally similar to 5-(1h-Pyrazol-4-yl)isophthalic acid, have been identified as effective corrosion inhibitors for mild steel in acidic media, highlighting their potential in industrial applications (Lgaz et al., 2018).

Luminescence and Sensing Applications

- Luminescent Coordination Polymers : Coordination polymers based on a ligand similar to this compound exhibited luminescent properties and showed potential as sensors for detecting substances like picric acid in water, which is relevant for environmental monitoring (Li et al., 2021).

Mechanism of Action

Target of Action

It has been suggested that the compound may interact with certain proteins or enzymes in the body, which could be its potential targets .

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes in their function

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(1H-Pyrazol-4-yl)isophthalic acid Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness

Properties

IUPAC Name |

5-(1H-pyrazol-4-yl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-10(15)7-1-6(9-4-12-13-5-9)2-8(3-7)11(16)17/h1-5H,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAVNVRCVCVWOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione](/img/structure/B2762194.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762199.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2762201.png)

![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2762207.png)

![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)

![N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2762217.png)